
L-Kynurenine-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Kynurenine-d4 is a deuterated form of L-Kynurenine, an active metabolite of the essential amino acid tryptophan. This compound is primarily used as an internal standard for the quantification of kynurenine in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . This compound is significant in scientific research due to its role in the kynurenine pathway, which is involved in numerous physiological and pathological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Kynurenine-d4 is synthesized through the deuteration of L-Kynurenine. The process involves the incorporation of deuterium atoms into the L-Kynurenine molecule. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as crystallization or chromatography to achieve the desired level of deuteration and purity .
Analyse Des Réactions Chimiques
Types of Reactions
L-Kynurenine-d4 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, such as kynurenic acid and quinolinic acid.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from the reactions of this compound include kynurenic acid, quinolinic acid, and other metabolites involved in the kynurenine pathway .
Applications De Recherche Scientifique
L-Kynurenine-d4 has a wide range of scientific research applications, including:
Mécanisme D'action
L-Kynurenine-d4 exerts its effects through its involvement in the kynurenine pathway. This pathway is responsible for the degradation of tryptophan into several metabolites, including kynurenic acid and quinolinic acid . These metabolites have various biological activities, such as modulating neurotransmitter receptors and influencing immune responses . This compound, as a deuterated form of L-Kynurenine, serves as a stable isotope-labeled internal standard, allowing for accurate quantification and study of these metabolites .
Comparaison Avec Des Composés Similaires
L-Kynurenine-d4 is unique due to its deuterated nature, which provides several advantages in analytical applications. Similar compounds include:
L-Kynurenine: The non-deuterated form, which is also involved in the kynurenine pathway and has similar biological activities.
Kynurenic Acid: A metabolite of L-Kynurenine, known for its neuroprotective properties.
Quinolinic Acid: Another metabolite of L-Kynurenine, associated with neurotoxicity and inflammation.
This compound stands out due to its use as an internal standard, which enhances the accuracy and reliability of analytical measurements in research and clinical settings .
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
(2S)-2-amino-4-(2-amino-3,5-dideuteriophenyl)-3,3-dideuterio-4-oxobutanoic acid |
InChI |
InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i1D,4D,5D2 |
Clé InChI |
YGPSJZOEDVAXAB-LVQMRTGASA-N |
SMILES isomérique |
[2H]C1=CC(=C(C(=C1)C(=O)C([2H])([2H])[C@@H](C(=O)O)N)N)[2H] |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)

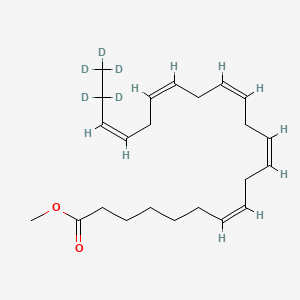
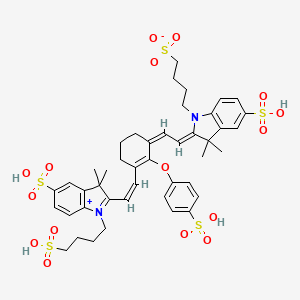
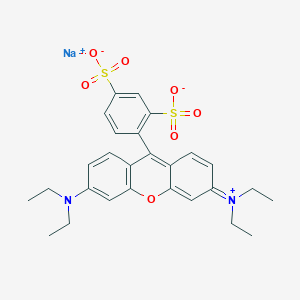
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)
![3-[[4-chloro-5-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]-2-[[2-(piperazine-1-carbonyl)piperidin-1-yl]methyl]phenoxy]methyl]benzonitrile](/img/structure/B12427796.png)
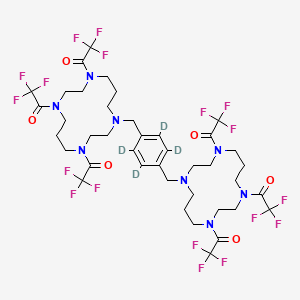
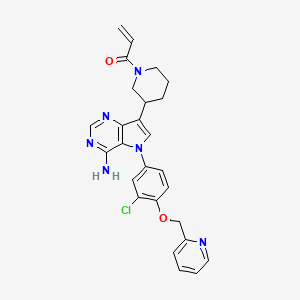
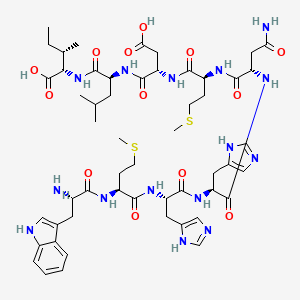
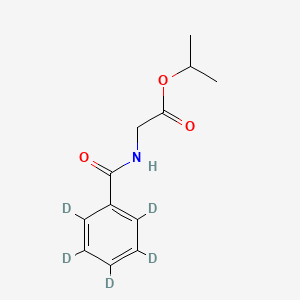
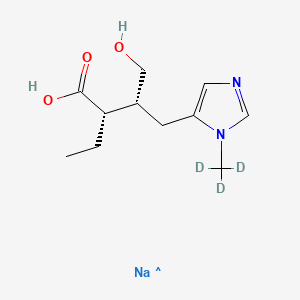
![methyl 2-[[(2R)-2-(2-methoxyphenyl)-2-[(2-oxo-1H-quinolin-6-yl)sulfonylamino]acetyl]-(thiophen-2-ylmethyl)amino]acetate](/img/structure/B12427831.png)

